3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI) is a heterocyclic compound with a unique structure that incorporates both thiazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with thioamides in the presence of a base such as triethylamine in ethanol . This reaction yields the desired thiazolo-pyrazine compound with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI) involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,6-ethyltetrahydro-7-methyl-: A similar compound with additional ethyl and methyl groups.
Pyrazolo[3,4-d]thiazoles: Compounds with a similar fused ring structure but different substituents.
Uniqueness
3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI) is unique due to its specific ring fusion and the presence of both thiazole and pyrazine rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C6H6N2O3S |
---|---|
Molecular Weight |
186.19 g/mol |
IUPAC Name |
(8aR)-1,6,7,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3,5,8-trione |
InChI |
InChI=1S/C6H6N2O3S/c9-4-1-7-5(10)3-2-12-6(11)8(3)4/h3H,1-2H2,(H,7,10)/t3-/m0/s1 |
InChI Key |
YSHDADHSNCFJPS-VKHMYHEASA-N |
Isomeric SMILES |
C1[C@H]2C(=O)NCC(=O)N2C(=O)S1 |
Canonical SMILES |
C1C2C(=O)NCC(=O)N2C(=O)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.